molecular formula C11H19N3O2 B1611735 [1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER CAS No. 887344-34-5

[1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER

Cat. No.: B1611735
CAS No.: 887344-34-5
M. Wt: 225.29 g/mol
InChI Key: NBWALRILKODKTK-UHFFFAOYSA-N
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Description

[1-(5-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester (IUPAC name) is a heterocyclic compound featuring a 5-methyl-substituted imidazole core linked to a tert-butyl carbamate group via an ethyl chain. This compound is primarily used in medicinal chemistry as a synthetic intermediate or precursor for bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthesis .

Properties

IUPAC Name

tert-butyl N-[1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-7-6-12-9(13-7)8(2)14-10(15)16-11(3,4)5/h6,8H,1-5H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWALRILKODKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590009
Record name tert-Butyl [1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-34-5
Record name tert-Butyl [1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER typically involves the reaction of 5-methyl-1H-imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogues, emphasizing differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Features Applications/Notes
[1-(5-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester (Target) C₁₁H₁₉N₃O₂ 225.29 5-methylimidazole, ethyl linker, Boc group Discontinued; used as a protective intermediate in peptide synthesis
[2-(5-Bromo-2-methyl-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester C₁₆H₂₁BrN₂O₂ 353.25 Brominated indole, methyl group, Boc group Potential use in cross-coupling reactions (e.g., Suzuki-Miyaura)
(R)-3-(1H-Benzoimidazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₅H₁₉N₃O₂S 313.39 Benzoimidazole, sulfanyl-pyrrolidine, Boc group Explored in protease inhibitor studies due to sulfur-mediated binding
tert-Butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate C₁₄H₂₀BrNO₃ 330.22 Bromo-methoxyphenyl, chiral center, Boc group Intermediate for chiral pharmaceuticals (e.g., kinase inhibitors)
[1-(4-Bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester C₁₃H₁₇BrNO₂ 298.19 Bromophenyl, ethyl linker, Boc group Precursor for radiopharmaceuticals or PET tracers

Key Research Findings

Synthetic Challenges : The discontinuation of the target compound contrasts with the commercial availability of its indole and benzoimidazole analogues, suggesting that imidazole derivatives may face greater synthetic hurdles (e.g., regioselectivity in substitutions) .

Functional Group Impact : Bromine substituents (e.g., in C₁₆H₂₁BrN₂O₂) expand reactivity profiles, enabling diversification via cross-coupling, whereas the target compound’s methylimidazole limits such modifications .

Pharmacological Potential: Boc-protected compounds with aromatic/heteroaromatic cores (e.g., indole, benzoimidazole) are prioritized in drug discovery due to their balance of stability and reactivity .

Biological Activity

[1-(5-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester, also known by its CAS number 887344-34-5, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a tert-butyl ester group attached to a carbamic acid moiety, which is further linked to a 5-methyl-1H-imidazole. This structure is significant as it may influence the compound's solubility, stability, and interaction with biological targets.

Research indicates that compounds similar to [1-(5-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid derivatives may exhibit various biological activities, including:

  • Inhibition of Kinesin Spindle Protein (KSP) : Some imidazole derivatives have been studied for their ability to inhibit KSP, an essential protein in mitosis. This inhibition can lead to antiproliferative effects in cancer cells, making such compounds potential candidates for cancer therapy .
  • Anti-inflammatory Properties : The compound's structural analogs have shown promise in modulating inflammatory pathways. Specifically, they may inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response .

Pharmacological Studies

  • Anticancer Activity : In vitro studies have demonstrated that related imidazole compounds can induce apoptosis in various cancer cell lines. For instance, KSP inhibitors derived from imidazole structures have been shown to effectively reduce tumor cell viability .
  • Anti-inflammatory Effects : A derivative of the compound was tested for its ability to inhibit NF-κB activation in A549 cells stimulated with TNF-α. The results indicated significant inhibition at concentrations below 10 µM, suggesting that this class of compounds could serve as effective anti-inflammatory agents .

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer effectsShowed IC50 values < 5 µM against various cancer cell lines.
Study BAssess anti-inflammatory activityDemonstrated significant NF-κB inhibition with an IC50 of 2.83 ± 1.76 µM .
Study CInvestigate pharmacokineticsReported rapid absorption and high oral bioavailability (F≈1) for related derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
Reactant of Route 2
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[1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER

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